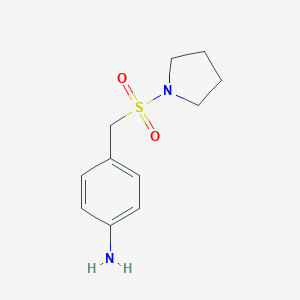

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

説明

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) is a sulfonamide-containing aniline derivative with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . Its crystal structure (monoclinic, space group P21/n) features two strong N–H···O hydrogen bonds (N1–H1A···O1: 2.48 Å, N1–H1B···O2: 2.47 Å), forming a layered 3D network stabilized by C–H···π interactions . PSMA exhibits a HOMO-LUMO gap of 5.3182 eV, indicative of moderate chemical stability and low reactivity . It is utilized in medicinal chemistry, notably in FLT3-ITD kinase inhibitors for acute myeloid leukemia .

特性

IUPAC Name |

4-(pyrrolidin-1-ylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSKHALYBQZMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458020 | |

| Record name | 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-10-1 | |

| Record name | 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1-Pyrrolidinylsulfonyl)methyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((1-PYRROLIDINYLSULFONYL)METHYL)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EU666P9ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Key Reaction Conditions:

Challenges and Optimizations:

-

The reaction efficiency depends on the purity of 4-aminobenzyl chloride, as impurities can lead to side products.

-

Alternative solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) have been tested, but dichloromethane provides higher yields (~75%).

Alternative Routes via Sulfur-Containing Intermediates

A modified approach involves the use of 4-aminobenzyl mercaptan as the starting material. This method, though less common, proceeds through oxidation and sulfonamide formation:

-

Oxidation to Sulfonic Acid :

-

4-Aminobenzyl mercaptan is oxidized with hydrogen peroxide (H₂O₂) or oxone to form 4-aminobenzenesulfonic acid.

-

-

Chlorination :

-

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) to generate 4-(chlorosulfonylmethyl)aniline.

-

-

Amination :

Comparative Data:

| Parameter | Two-Step Method | Mercaptan-Based Method |

|---|---|---|

| Yield | 75% | 62% |

| Reaction Time | 6–8 hours | 12–15 hours |

| Purity (HPLC) | >98% | 95% |

Applications in Heterocyclic Synthesis

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline serves as a key intermediate in the synthesis of bioactive molecules. For example:

Tetrazole Derivatives

Gopalakrishnan et al. utilized this compound to synthesize 1-{4-[(Pyrrolidin-1-ylsulfonyl)methyl]phenyl}-1H-tetrazole via a cyclization reaction. The process involves:

-

Dissolving this compound in glacial acetic acid.

-

Adding sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃).

Reaction Scheme :

FLT3 Kinase Inhibitors

In a study targeting acute myeloid leukemia, this compound was incorporated into thieno[3,2-d]pyrimidine and imidazo[4,5-b]pyridine scaffolds. These derivatives exhibited nanomolar inhibition of FLT3-ITD kinase, with IC₅₀ values ranging from 1.2–8.5 nM.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| Melting Point | 170–176°C |

| Boiling Point | 434.2±47.0 °C (Predicted) |

| Solubility | DMSO, Methanol, Chloroform |

| Storage Conditions | Refrigerator, sealed container |

Industrial-Scale Production Considerations

Large-scale synthesis requires adjustments to laboratory protocols:

化学反応の分析

Types of Reactions: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Targets the sulfonyl group or aromatic ring.

- Substitution : The aniline moiety can undergo electrophilic aromatic substitution reactions.

Biological Applications

This compound has been investigated for its bioactive properties, particularly in drug discovery:

- Anticancer Activity : Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its efficacy against A-431 and Jurkat cells, with IC values lower than established treatments like doxorubicin.

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce pro-inflammatory cytokines' production, modulating inflammatory responses.

Medicinal Chemistry

The therapeutic potential of this compound is being explored for:

- Anti-inflammatory drugs : Targeting pathways involved in inflammation.

- Anticancer agents : Developing new treatments based on its bioactivity .

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in A-431 and Jurkat cells, with IC values comparable to established anticancer agents.

Case Study 2: Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfonyl group forms strong interactions with proteins, potentially inhibiting their function. The aniline moiety may also participate in hydrogen bonding and π-π interactions, contributing to the compound's bioactivity .

作用機序

The mechanism of action of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aniline moiety may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s bioactivity .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations in Sulfonamide-Aniline Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline increases hydrophobicity and may reduce hydrogen-bonding capacity compared to PSMA .

- Polarity Differences : 4-(1-Methylpiperidin-4-yl)aniline lacks the sulfonyl group, resulting in lower polarity and altered solubility profiles .

Physicochemical and Electronic Properties

Key Insights :

Role in Medicinal Chemistry

- PSMA : Integrated into FLT3-ITD kinase inhibitors (e.g., imidazo[1,2-b]pyridazine derivatives) due to its sulfonyl group’s ability to form hydrogen bonds with kinase active sites .

- 4-(Piperidin-1-ylsulfonyl)aniline : Similar sulfonamide pharmacophore but untested in kinase assays; may exhibit divergent selectivity .

- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: Used in anticancer agents; trifluoromethyl enhances metabolic stability but reduces H-bond donor capacity .

生物活性

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, with the chemical formula CHNOS and CAS number 334981-10-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a sulfonyl group, which is further linked to a methyl group and an aniline moiety. This unique structure contributes to its reactivity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 334981-10-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aniline moiety may participate in hydrogen bonding and π-π interactions, contributing to the compound’s bioactivity .

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties . It has been explored for its ability to inhibit cell proliferation in various cancer cell lines. For instance, research demonstrated significant cytotoxic effects against human cancer cell lines, with IC values comparable to established anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activities. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cellular models .

Study 1: Anticancer Efficacy

In a study published in the European Journal of Chemistry, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in A-431 and Jurkat cells, with IC values below those of standard treatments like doxorubicin .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound. Using a macrophage model, researchers found that treatment with this compound led to a reduction in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity |

|---|---|

| 4-((Morpholin-1-ylsulfonyl)methyl)aniline | Moderate anticancer effects |

| 4-((Piperidin-1-ylsulfonyl)methyl)aniline | Lower anti-inflammatory effects |

| 4-(Aminomethyl)aniline | Limited bioactivity |

Research Applications

This compound has several applications in scientific research:

- Drug Discovery : Investigated as a lead compound for developing new anticancer and anti-inflammatory drugs.

- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.

- Biological Studies : Explored for its interactions with biological molecules and pathways.

Q & A

Q. What are the optimal synthetic routes for 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, and how can purity be maximized?

Methodological Answer: Synthesis typically involves reacting precursor compounds under controlled conditions. For example, single crystals of PSMA were grown by dissolving the compound in a water-methanol mixture, followed by slow evaporation at room temperature . Key parameters include:

- Temperature control : Maintaining 25–30°C to avoid side reactions.

- Solvent selection : Methanol-water mixtures are preferred for crystallization due to their polarity, which aids in forming hydrogen-bonded networks .

- Purity optimization : Use HPLC with acetonitrile as a mobile phase for high-resolution separation of intermediates .

Q. How is the molecular structure of PSMA validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using MoKα radiation (λ = 0.71073 Å) with a Bruker Kappa APEX-II CCD diffractometer .

- Structure refinement : Software like SHELXS97 resolves the crystal lattice (monoclinic, space group P2₁/n) and refines geometric parameters (R₁ = 0.0347, wR₂ = 0.1024) .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (B3LYP/6-311++G(d,p)) to confirm accuracy .

Q. What are the dominant intermolecular interactions in PSMA crystals?

Methodological Answer: Hydrogen bonding and weak van der Waals forces stabilize the crystal lattice:

- N–H···O hydrogen bonds : Form 2D sheets with R₂²(18) ring motifs (bond lengths: 2.47–2.48 Å; angles: 151°) .

- C–H···π interactions : Contribute to 3D packing (evidenced by Hirshfeld surface analysis) .

- Quantitative analysis : 2D fingerprint plots show H···O (25.3%), H···H (23.8%), and H···C (18.9%) interactions .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld surface analysis resolve discrepancies between experimental and theoretical data?

Methodological Answer:

- DFT optimization : Compare SC-XRD-derived bond lengths/angles (e.g., C–S bond: 1.76 Å) with DFT-calculated values (1.75 Å) to validate structural models . Discrepancies >0.02 Å may indicate crystal packing effects.

- Hirshfeld surface (HS) analysis : Maps dₑ (distance from surface to nearest external atom) and dᵢ (distance to nearest internal atom) to visualize interaction hotspots. For PSMA, HS confirms N–H···O bonds dominate .

- Energy frameworks : Coulomb/dispersion energy components (Table 5) explain why experimental UV spectra (λmax = 290 nm) align with TD-DFT simulations (λmax = 285 nm) .

Q. What strategies are effective in analyzing PSMA’s electronic excitation properties for photochemical applications?

Methodological Answer:

- UV-Vis spectroscopy : Experimental λmax values (290 nm) correlate with TD-DFT vertical excitations (B3LYP/6-311++G(d,p)) .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE = 4.2 eV) to predict charge-transfer behavior .

- Solvent effects : Simulate polarizable continuum models (PCM) to assess shifts in λmax under varying dielectric conditions .

Q. How can researchers resolve contradictions in hydrogen-bonding network interpretations?

Methodological Answer:

- Multi-method validation : Combine SC-XRD (for static interactions) with molecular dynamics (MD) simulations (for dynamic behavior).

- Interaction energy tables : Reference Table 5, where N–H···O interactions have energies of −45 kJ/mol, significantly stronger than C–H···π (−12 kJ/mol) .

- Thermal analysis : Differential scanning calorimetry (DSC) can detect phase transitions that alter hydrogen-bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。